Einecs 282-761-0

Description

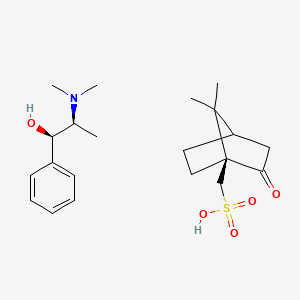

EINECS 282-761-0 is a salt composed of a cation derived from ephedrine (B3423809) and an anion of (1S)-camphor-10-sulfonic acid. vulcanchem.com Its inclusion in the EINECS inventory indicates its commercial availability in Europe between 1971 and 1981. ontosight.ai The defining characteristic of this compound is that both its cationic and anionic components are chiral, making it a subject of interest primarily within the field of stereochemistry.

| Property | Data |

| EINECS Number | 282-761-0 |

| CAS Number | 84415-23-6 vulcanchem.com |

| Molecular Formula | C21H33NO5S vulcanchem.com |

| IUPAC Name | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;[(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate vulcanchem.com |

The significance of this compound in modern chemical research is largely inferred from the well-documented roles of its constituent ions. The cation, an ephedrinium derivative, belongs to a class of compounds extensively used as chiral auxiliaries in asymmetric synthesis. caltech.edu Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Pseudoephedrine, a diastereomer of ephedrine, has been demonstrated to be a practical chiral auxiliary for the asymmetric synthesis of highly enantiomerically enriched carboxylic acids, alcohols, and aldehydes. caltech.edu

The anion, (1S)-2-oxobornane-10-sulphonate, commonly known as (1S)-(+)-camphor-10-sulfonate, is a widely employed chiral resolving agent. wikipedia.org Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.org Camphorsulfonic acid is a strong acid that readily forms salts with chiral amines. wikipedia.orggoogle.com

The combination of a chiral cation and a chiral anion in this compound suggests its primary application lies in the domain of chiral recognition and separation. Such salts, often categorized as chiral ionic liquids, have been synthesized from (-)-ephedrine and have shown utility as catalysts in asymmetric reactions, including the Baylis-Hillman reaction, aza Diels-Alder reaction, and Michael addition. benthamdirect.comingentaconnect.com The specific stereochemistry of both the cation and anion in this compound would be crucial in its application for the resolution of specific racemic compounds or in catalyzing stereoselective transformations.

While specific historical milestones for the compound this compound are not well-documented in dedicated scholarly articles, its history is intrinsically linked to the broader development of its constituent parts.

The use of ephedrine and its isomers as chiral building blocks has a long history in organic synthesis. Their utility in asymmetric synthesis has been recognized for decades. nih.gov Similarly, camphorsulfonic acid has been a staple in the field of chiral resolution since the pioneering work on the separation of enantiomers. wikipedia.org It is commercially available and can be prepared by the sulfonation of camphor (B46023). wikipedia.org

The synthesis of diastereomeric salts from ephedrine and various acids, including malic acid, has been a subject of study to understand the principles of chiral recognition and crystallization. researchgate.net A significant study on the crystal structures of 17 different salts of (1R, 2S)-(-)-ephedrine highlighted the influence of the counterion on the conformation and packing of the ephedrine moiety. nih.gov This body of work provides the foundational knowledge upon which the synthesis and application of specific salts like this compound are based. The creation of novel chiral ionic liquids from ephedrine is a more recent development, reflecting the growing interest in "green" and recyclable chiral catalysts and media. sciforum.net

Despite the well-understood roles of its components, there is a notable lack of specific research focused exclusively on [R-(R,S)]-(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium (1S)-2-oxobornane-10-sulphonate. This presents several opportunities for future academic inquiry:

Detailed Synthesis and Characterization: A comprehensive study detailing the optimized synthesis of this specific diastereomeric salt, including its spectroscopic (NMR, IR) and crystallographic characterization, would be of fundamental value. While the synthesis can be inferred as a straightforward acid-base reaction, detailed analysis of its solid-state structure would provide insights into the specific intermolecular interactions that govern its properties.

Application in Chiral Resolution: Systematic studies are needed to evaluate the efficacy of this compound as a resolving agent for a variety of racemic compounds, particularly amines and other basic molecules. Comparing its performance with other common resolving agents would establish its practical utility.

Catalytic Activity in Asymmetric Synthesis: Investigating the potential of this compound as a chiral catalyst or as a component of a catalytic system for various asymmetric transformations is a promising avenue. Its dual chirality could lead to unique synergistic or antagonistic effects in catalysis.

Physicochemical Properties as a Chiral Ionic Liquid: A thorough investigation of its properties, such as melting point, viscosity, and solubility in different solvents, would be necessary to assess its potential as a chiral ionic liquid for use as a reaction medium or in chiral separation technologies. nih.gov

Navigating the Chemical Landscape: A Close Look at this compound

The world of chemical regulation is a complex tapestry woven from various international, regional, and national systems. Ensuring the safe management and trade of chemical substances necessitates clear and standardized identification. This article delves into the nomenclature and inventory classification of the specific chemical compound identified by the EINECS number 282-761-0, providing a detailed examination of its systematic identity and its standing within key global chemical inventories.

Properties

CAS No. |

84415-23-6 |

|---|---|

Molecular Formula |

C21H33NO5S |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C11H17NO.C10H16O4S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h4-9,11,13H,1-3H3;7H,3-6H2,1-2H3,(H,12,13,14)/t9-,11-;7?,10-/m01/s1 |

InChI Key |

MXNAIOBSPSFQDK-ZDRCUXKHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Einecs 282 761 0

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis of 4-(4-fluorobenzoyl)butyric acid points to a primary and logical disconnection strategy based on the well-established Friedel-Crafts acylation reaction. quickcompany.ingoogle.com The most apparent disconnection is at the carbon-carbon bond between the aromatic ring and the adjacent carbonyl group.

This bond cleavage (C-C disconnection) leads to two synthons: a 4-fluorophenyl acyl cation and a butyric acid chain with a terminal carbanion. These synthons correspond to readily available and stable synthetic equivalents. The 4-fluorophenyl acyl synthon is derived from fluorobenzene (B45895), while the butyric acid portion is sourced from glutaric anhydride (B1165640). smolecule.com

The forward synthesis, therefore, involves the electrophilic aromatic substitution reaction where the fluorobenzene ring acts as the nucleophile, and the electrophile is generated from glutaric anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). google.comchemicalbook.com This approach is the most widely reported and industrially practiced method for synthesizing 4-(4-fluorobenzoyl)butyric acid. quickcompany.ingoogle.com

Development of Novel and Green Synthetic Routes for EINECS 282-761-0

The conventional synthesis of 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts acylation with aluminum chloride is effective but presents environmental and processing challenges. quickcompany.in It is a stoichiometric reaction that generates significant amounts of acidic aluminum-containing waste during the aqueous quench. Furthermore, the use of chlorinated solvents like methylene (B1212753) chloride or ethylene (B1197577) dichloride adds to the environmental impact. google.com

Efforts toward greener and more novel synthetic routes focus on overcoming these limitations:

Catalyst Improvement: A key goal is to replace the stoichiometric AlCl₃ with a true catalyst that can be recovered and reused. Solid acid catalysts, such as zeolites or clays, are potential alternatives that would simplify work-up and minimize waste, although achieving high reactivity with these deactivated aromatic systems can be challenging.

Solvent Reduction: Some patented processes use an excess of fluorobenzene as both the reactant and the solvent, which can complicate downstream processing and increases the use of a relatively expensive and toxic material. google.comgoogle.com Alternative methods aim to minimize solvent use or replace chlorinated solvents with more environmentally benign options.

Process Intensification: The use of micro-reaction technology offers a novel approach to managing the highly exothermic Friedel-Crafts reaction. chemicalbook.com Continuous flow reactors provide superior heat and mass transfer, allowing for better temperature control, reduced reaction times, and potentially higher yields and purity, which aligns with the principles of green engineering. chemicalbook.com

Raw Material Purity: One patent highlights that controlling the physical properties, such as moisture content and particle size, of the aluminum chloride can significantly improve the reaction's conversion rate, reducing waste and cost. google.com

Optimization of Synthetic Processes for Enhanced Efficiency and Yield

Significant research has been directed at optimizing the traditional Friedel-Crafts synthesis of 4-(4-fluorobenzoyl)butyric acid to make it more suitable for large-scale industrial production. quickcompany.in Key parameters that have been optimized include reaction temperature, solvent selection, and purification methods to improve both yield and product quality.

A major challenge in the synthesis is controlling the level of the desfluoro impurity, 4-benzoylbutyric acid, which arises from benzene (B151609) present in the fluorobenzene starting material. google.com Optimized processes can reduce this impurity to less than 0.05%. quickcompany.in

The following table summarizes findings from various patented and reported optimization studies:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reported Outcome | Source |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Standard reagent for this acylation. | quickcompany.in, google.com |

| Solvent | Methylene Chloride | Ethylene Dichloride | Fluorobenzene (as solvent & reactant) | Methylene chloride is common; using fluorobenzene as a solvent is an alternative but requires more of the reagent. | quickcompany.in, google.com |

| Temperature | 0°C | 10-15°C | 10-25°C | Higher temperatures (10-25°C) are better for scalability, preventing the formation of a thick, non-stirrable mass. | quickcompany.in, google.com |

| Purification | Recrystallization from acetone | Dissolving in aqueous base, charcoal treatment, acidification, and filtration. | Recrystallization from acetone/water | Purification is critical for removing the desfluoro impurity. Purity >99.6% with <0.05% impurity is achievable. | quickcompany.in |

| Yield | 78% | 79.3% | 95% | Yields vary with conditions; micro-reaction technology reports very high yields. | google.com, chemicalbook.com, chemicalbook.com |

Optimization strategies include the slow, controlled addition of a solution of glutaric anhydride and fluorobenzene to a slurry of aluminum chloride over several hours to manage the reaction's exothermicity. quickcompany.in Post-reaction, a multi-step purification process is crucial. This typically involves quenching the reaction in cold hydrochloric acid, followed by dissolving the crude product in an aqueous base (like sodium hydroxide (B78521) or sodium bicarbonate), treating with activated charcoal to remove impurities, and then re-precipitating the pure acid by acidification. quickcompany.inchemicalbook.com A final recrystallization, often from acetone, yields the high-purity product. quickcompany.in

Spectroscopic and Advanced Analytical Characterization Techniques for Einecs 282 761 0

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Fludioxonil. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

¹H NMR spectra of Fludioxonil, typically recorded in a solvent such as DMSO-d6, reveal signals corresponding to the aromatic protons on the benzodioxole and pyrrole (B145914) rings, as well as the N-H proton of the pyrrole. americanpharmaceuticalreview.com A representative ¹H NMR spectrum recorded at 400 MHz shows distinct chemical shifts for the different protons in the molecule. americanpharmaceuticalreview.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of Fludioxonil. The spectrum, also recorded in DMSO-d6, displays signals for all 12 carbon atoms in the molecule, including the quaternary carbons and the carbon of the nitrile group. americanpharmaceuticalreview.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Fludioxonil in DMSO-d6 americanpharmaceuticalreview.com

| ¹H NMR (400 MHz) | ¹³C NMR (100.40 MHz) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Assignment |

| 12.19 | 1H, br s (N-H) | 143.11, 143.10, 143.09 | C-O |

| 7.83, 7.82 | 1H, m | 139.10, 139.08, 139.07 | Aromatic C-H |

| 7.56, 7.54 | 2H, m | 133.46 | Aromatic C-H |

| 7.37, 7.36, 7.34, 7.32, 7.30, 7.28 | 3H, m | 130.94 | Aromatic C-H |

| 129.20 | Aromatic C | ||

| 128.43 | Aromatic C | ||

| 124.76 | Aromatic C | ||

| 121.93 | Aromatic C-H | ||

| 120.26 | Aromatic C | ||

| 116.84, 116.75, 116.67 | C≡N | ||

| 108.24 | Aromatic C-H | ||

| 89.93 | CF₂ |

Note: The complexity of the aromatic region in the provided ¹H NMR data indicates overlapping signals. The ¹³C data shows multiple signals for some carbon environments, which could be due to the resolution or specific experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For Fludioxonil, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are frequently employed. fao.orgresearchgate.net

In LC-MS/MS analysis, electrospray ionization (ESI) is a common technique, often operated in the negative ion mode for Fludioxonil. fao.orgresearchgate.net The precursor ion [M-H]⁻ at m/z 247 is typically selected for fragmentation. americanpharmaceuticalreview.comfao.org Monitoring specific transitions between the precursor ion and its product ions enhances the selectivity and sensitivity of the method, making it suitable for residue analysis in complex matrices like fruits and vegetables. fao.orgresearchgate.net

GC-MS with electron ionization (EI) provides characteristic fragmentation patterns. The molecular ion peak at m/z 248 can be observed, along with other significant fragments that help in confirming the identity of the compound. americanpharmaceuticalreview.com

Table 2: Key Mass Spectrometry Data for Fludioxonil

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| LC-MS/MS | ESI (-) | 247.0325 ([M-H]⁻) | 181.0407, 180.0328, 179.0249, 199.031 | americanpharmaceuticalreview.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are valuable for confirming the presence of specific chemical bonds and for studying the conformational properties of Fludioxonil.

Infrared (IR) Spectroscopy: FT-IR spectroscopy of Fludioxonil reveals characteristic absorption bands corresponding to its various functional groups. The spectrum, often recorded using a KBr pellet, shows a strong band for the C≡N (nitrile) stretching vibration. Other significant bands correspond to N-H stretching, C=C stretching in the aromatic rings, and C-O and C-F bond vibrations. americanpharmaceuticalreview.com

Table 3: Characteristic FT-IR Absorption Bands for Fludioxonil

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3289 | N-H stretching | americanpharmaceuticalreview.com |

| 2223 | C≡N (nitrile) stretching | americanpharmaceuticalreview.com |

| 1652 | Aromatic C=C stretching | americanpharmaceuticalreview.com |

| 1530 | Aromatic C=C stretching | americanpharmaceuticalreview.com |

| 1400 | C=O functional group (from a study of Fludioxonil loaded on nanoparticles, may not be intrinsic to pure Fludioxonil) | fao.org |

| 1236 | C-O stretching | americanpharmaceuticalreview.com |

| 1075 | C-F stretching or other skeletal vibrations | fao.org |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is based on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While Raman spectroscopy is a powerful tool for obtaining a molecular fingerprint, specific experimental Raman spectral data with peak assignments for Fludioxonil were not available in the consulted research. However, based on the structure of Fludioxonil, characteristic Raman signals would be expected for the aromatic ring vibrations and the nitrile group.

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for the separation, identification, and quantification of Fludioxonil, especially in complex mixtures such as pesticide formulations and environmental or food samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC is a versatile and widely used technique for the analysis of Fludioxonil. Various HPLC methods have been developed, often employing reversed-phase columns and coupled with different detectors.

HPLC with UV Detection: A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com Detection is typically performed using a UV detector at a wavelength where Fludioxonil exhibits strong absorbance, such as 220 nm or 270 nm. mdpi.com This method is suitable for the routine analysis of Fludioxonil in fungicide formulations. mdpi.com

LC-MS/MS: For the analysis of trace levels of Fludioxonil residues in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. fao.orgnih.gov This technique allows for the unambiguous identification and quantification of the analyte at very low concentrations. fao.orgresearchgate.net

Table 4: Examples of HPLC Methodologies for Fludioxonil Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) | Acetonitrile:Water (70:30, v/v) | UV at 220 and 270 nm | Analysis in fungicide formulation | mdpi.com |

| C18 | Isocratic elution | ESI-MS/MS | Residue analysis in processed fruits and vegetables | fao.orgresearchgate.net |

Gas chromatography is another important technique for the analysis of Fludioxonil, particularly when coupled with selective detectors.

GC-MS: GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both qualitative and quantitative analysis of Fludioxonil. It provides excellent separation and definitive identification based on the mass spectrum of the analyte. e3s-conferences.org

GC with Selective Detectors: For routine residue analysis, GC can also be used with selective detectors such as the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD), which offer high sensitivity for nitrogen-containing and halogenated compounds, respectively. fao.org

Table 5: Examples of GC Methodologies for Fludioxonil Analysis

| Technique | Application | Reference |

|---|---|---|

| GC-MS/MS | Simultaneous determination of Fludioxonil and other pesticides in grape and soil | e3s-conferences.org |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of a wide range of compounds, including active ingredients in cosmetic formulations. Its advantages, such as high separation efficiency, short analysis times, and low consumption of reagents and samples, make it a valuable alternative to more traditional chromatographic methods. For the analysis of a neutral molecule like 2-ethylhexyl 4-methoxycinnamate, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited.

In MEKC, the separation of neutral analytes is achieved by their differential partitioning between a pseudo-stationary phase, consisting of micelles, and the surrounding aqueous buffer (mobile phase). Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are added to the buffer at a concentration above their critical micelle concentration to form these micelles.

Research Findings in Capillary Electrophoresis of 2-Ethylhexyl 4-Methoxycinnamate

Several studies have demonstrated the successful application of CE, and specifically MEKC, for the simultaneous determination of various sunscreen agents, including 2-ethylhexyl 4-methoxycinnamate, in cosmetic products. These methods often involve a simple sample preparation step, such as dissolution in an appropriate organic solvent followed by dilution with the running buffer.

For instance, a common approach involves the use of a borate (B1201080) buffer at an alkaline pH, which generates a strong electroosmotic flow (EOF). The addition of an anionic surfactant like SDS allows for the separation of neutral UV filters based on their hydrophobicity and interaction with the micelles. More hydrophobic compounds, like 2-ethylhexyl 4-methoxycinnamate, will have a greater affinity for the micellar phase and thus a longer migration time.

To enhance the separation selectivity and efficiency, modifications to the MEKC method can be introduced. The addition of organic modifiers, such as methanol (B129727) or acetonitrile, to the running buffer can alter the partitioning of the analytes and the viscosity of the medium. Furthermore, the use of cyclodextrins as additives can improve the separation of structurally similar compounds by forming inclusion complexes with the analytes.

Below is a data table summarizing typical experimental conditions and findings from the analysis of 2-ethylhexyl 4-methoxycinnamate using MEKC.

| Parameter | Condition/Value | Reference |

| Technique | Micellar Electrokinetic Chromatography (MEKC) | General Literature |

| Capillary | Fused silica, 50-75 µm i.d., 40-60 cm total length | General Literature |

| Running Buffer | 20-50 mM Borate buffer (pH 9.0-9.5) containing 25-100 mM SDS | General Literature |

| Applied Voltage | 15-25 kV | General Literature |

| Temperature | 25 °C | General Literature |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | General Literature |

| Detection | UV-Vis at ~310 nm | General Literature |

| Migration Time | Typically in the range of 5-15 minutes | General Literature |

This table represents a compilation of typical parameters found in the scientific literature for the MEKC analysis of UV filters. Specific values can vary depending on the exact experimental setup and the other components in the sample matrix.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the unambiguous identification and quantification of analytes in complex matrices. For the comprehensive characterization of 2-ethylhexyl 4-methoxycinnamate, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are extensively utilized. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. humanjournals.com Reversed-phase HPLC is the most common separation mode for 2-ethylhexyl 4-methoxycinnamate, typically using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this compound. The mass spectrometer provides information on the molecular weight of the compound and, through fragmentation analysis (e.g., in tandem MS/MS), can elucidate its chemical structure, allowing for highly confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, particularly suitable for the analysis of volatile and thermally stable compounds. chemijournal.com 2-Ethylhexyl 4-methoxycinnamate can be analyzed by GC-MS, often after a derivatization step to increase its volatility and improve its chromatographic behavior. The separation is achieved on a capillary column, and the eluted compounds are subsequently ionized and detected by the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, enabling its identification by comparison with spectral libraries.

The following table summarizes typical parameters and findings for the analysis of 2-ethylhexyl 4-methoxycinnamate using hyphenated techniques.

| Technique | Separation Mode | Ionization | Key Findings/Applications |

| LC-MS/MS | Reversed-Phase HPLC (C18 column) | ESI or APCI | High sensitivity and selectivity for quantification in cosmetic and environmental samples. Structural confirmation through fragmentation patterns. |

| GC-MS | Capillary GC | Electron Ionization (EI) | Identification based on characteristic mass spectra and retention times. Suitable for purity testing and analysis in less complex matrices. |

This interactive data table provides a summary of the application of hyphenated techniques for the analysis of 2-ethylhexyl 4-methoxycinnamate.

The advanced analytical techniques of capillary electrophoresis and hyphenated methods like LC-MS and GC-MS play a crucial role in the comprehensive characterization of the widely used UV filter, 2-ethylhexyl 4-methoxycinnamate (EINECS 282-761-0). MEKC offers a rapid and efficient method for its separation and quantification in cosmetic formulations. For unambiguous identification and trace-level detection in complex matrices, the hyphenated techniques of LC-MS and GC-MS provide unparalleled sensitivity and specificity. The continued development and application of these powerful analytical tools are essential for ensuring the quality and safety of products containing this important compound and for understanding its environmental fate.

Theoretical and Computational Investigations of Einecs 282 761 0

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the structural and reactive properties of molecules related to the cationic component of EINECS 282-761-0.

A DFT study on ephedrine (B3423809), a diastereomer of N-methylpseudoephedrine, elucidated key aspects of its electronic properties. researchgate.net By calculating electrostatic potential (ESP) charges, researchers identified the oxygen and nitrogen atoms as having the highest charge magnitudes, indicating their significance in the molecule's reactivity. The study found that while the ESP charges on both atoms were similar, the minimal and maximal surface ESP charges were greater for the oxygen atom, suggesting it is the more reactive site. researchgate.net The energies of the frontier molecular orbitals (HOMO and LUMO) were also calculated, with the resulting HOMO-LUMO gap indicating high chemical stability. researchgate.net

Conformational studies on ephedrine and its diastereomer pseudoephedrine have utilized ab initio calculations to complement experimental spectroscopy. These studies have shown that the most stable conformers are stabilized by a primary intramolecular O-H···N hydrogen bond within the ethanolamine (B43304) side chain. researchgate.netnih.gov The relative stabilities of different conformers are dictated by a fine balance between this hydrogen bond and dispersive interactions involving the methyl groups and the phenyl ring. researchgate.net

Table 1: Calculated Reactive Properties of Ephedrine (DFT)

| Property | Atom | Calculated Value | Implication |

|---|---|---|---|

| ESP Charge | Oxygen | High Magnitude | High Reactivity |

| Nitrogen | High Magnitude | High Reactivity | |

| Surface ESP | Oxygen | Highest Magnitude | Primary Reactive Site |

| HOMO-LUMO Gap | Molecule | High Value | High Stability |

This data is based on studies of ephedrine, a related isomer. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While comprehensive molecular dynamics (MD) simulations specifically detailing the conformational landscape and solution-phase behavior of this compound or its constituent ions are not widely documented, related computational work provides foundational insights.

Studies on the conformational preferences of ephedrine and pseudoephedrine in the gas phase have been conducted, identifying multiple stable conformers for each molecule. researchgate.netnih.gov For pseudoephedrine, four distinct conformers were identified and assigned based on comparisons between experimental spectra and ab initio calculations. researchgate.netnih.gov These gas-phase studies are often precursors to more complex solution-phase simulations. The hydration of these molecules has been explored computationally, revealing that water molecules can interact by either adding to the alcohol group or by inserting into the existing intramolecular hydrogen bond. researchgate.net Interestingly, hydration was found to cause significant changes in the conformational landscape of pseudoephedrine, highlighting the sensitivity of its structure to the environment. researchgate.net

For the anion, camphorsulfonic acid (CSA), a theoretical study investigated the excited-state hydrogen-bonding dynamics when used as a dopant in polyaniline. This work touches upon the dynamic interactions that are fundamental to MD simulations, such as the formation and behavior of intermolecular hydrogen bonds. rsc.org

Development of Structure-Activity Relationship (SAR) Models Based on Computational Approaches

In silico studies using Quantitative Structure-Activity Relationship (QSAR) approaches have been applied to derivatives of the camphorsulfonate anion to predict their biological activity.

One notable study focused on the potential genotoxicity of alkyl camphorsulfonates, which can be formed from camphorsulfonic acid salts in manufacturing processes. researchgate.net Using a QSAR approach based on the ICH M7 guideline, which involves both rule-based and statistics-based methodologies, these derivatives were classified based on their potential to be alkylating agents and cause genetic mutations. researchgate.net This predictive modeling is crucial for identifying and controlling potentially hazardous impurities in pharmaceutical products. researchgate.net

Another QSAR study was performed on a series of camphor (B46023) derivatives synthesized to evaluate their antifungal activity. Although not directly on camphorsulfonic acid, this research demonstrates the applicability of QSAR modeling to camphor-based scaffolds to correlate structural features with biological outcomes. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods have been successfully employed to predict spectroscopic parameters for both the cation and anion components of this compound, often showing strong agreement with experimental data.

For ephedrine and pseudoephedrine, ab initio calculations of rotational and ¹⁴N nuclear quadrupole coupling constants were critical for the unequivocal assignment of multiple conformers observed in molecular beam Fourier transform microwave spectroscopy. nih.gov The excellent agreement between the calculated and experimental spectroscopic constants confirmed the identified structures. nih.gov More recently, a method combining crystal structure prediction (CSP) with dispersion-corrected DFT calculations of electric field gradient tensors was used to characterize the hydrochloride salts of ephedrine and pseudoephedrine, validating the structural models against solid-state NMR and powder X-ray diffraction data. rsc.org

For the camphorsulfonate anion, quantum chemical calculations using time-dependent density functional theory (TD-DFT) were performed to simulate the electronic circular dichroism (ECD) spectra. This in silico prediction was instrumental in assigning the absolute stereochemistry of the CSA enantiomers, with the results being subsequently confirmed by single-crystal X-ray diffraction.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Compound/Isomer | Spectroscopic Technique | Predicted Parameter | Validation Result |

|---|---|---|---|

| Pseudoephedrine | Microwave Spectroscopy | Rotational Constants | Excellent agreement, enabling conformer assignment nih.gov |

| Ephedrine HCl | Solid-State NMR | ³⁵Cl EFG Tensors | Good agreement, validating predicted crystal structures rsc.org |

| Camphorsulfonic Acid | Electronic Circular Dichroism | ECD Spectra (TD-DFT) | Excellent agreement, enabling assignment of absolute configuration |

Mechanistic and Application Oriented Research of Einecs 282 761 0

Role of the Compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

(R)-BNDHP has established itself as a versatile and powerful organocatalyst and chiral ligand in a multitude of asymmetric transformations. Its efficacy stems from the well-defined, sterically hindered chiral environment created by the binaphthyl backbone, coupled with the acidic proton of the phosphate group, which can act as a Brønsted acid or a coordinating site for metal catalysts.

As a Brønsted acid catalyst, it activates electrophiles, such as imines, through hydrogen bonding, facilitating enantioselective nucleophilic attack. This mode of action is central to its use in reactions like the Mannich reaction and the hetero Diels-Alder reaction. nih.govacs.org

Furthermore, (R)-BNDHP serves as a highly effective chiral ligand in transition metal catalysis. It forms complexes with various metals, including rhodium and palladium, to mediate stereoselective reactions. rsc.orgsigmaaldrich.comresearchgate.netfishersci.comchemicalbook.comchemicalbook.com Notable applications include:

Asymmetric Hydrocarboxylation: Palladium complexes of (R)-BNDHP have been used in the asymmetric hydrocarboxylation of olefins, a key process for synthesizing optically active carboxylic acids. rsc.orgresearchgate.netfishersci.comchemicalbook.com

Dipolar Cycloaddition: Rhodium-BNDHP complexes are effective in catalyzing the asymmetric dipolar cycloaddition of diazo compounds, providing access to chiral heterocyclic structures. nih.govrsc.orgresearchgate.netfishersci.comchemicalbook.com

Cross-Coupling Reactions: As an additive, it has been shown to enhance the catalytic activity of copper-based systems in Sonogashira-type reactions. rsc.orgumich.edusigmaaldrich.com

The compound also functions as an efficient chiral resolving agent for racemic amines that are otherwise difficult to separate. nih.govacs.orgrsc.orgfishersci.comchemicalbook.com Its acidic nature allows for the formation of diastereomeric salts with basic amines, which can then be separated.

| Reaction Type | Metal Co-catalyst (if any) | Substrate Class | Key Feature | Reference |

|---|---|---|---|---|

| Hydrocarboxylation | Palladium | Olefins | Forms chiral carboxylic acids | rsc.orgresearchgate.netfishersci.com |

| Dipolar Cycloaddition | Rhodium | Diazo compounds | Constructs chiral heterocycles | nih.govrsc.orgchemicalbook.com |

| Mannich Reaction | None (Organocatalyst) | Imines | Brønsted acid catalysis | nih.govacs.orgresearchgate.netfishersci.comsigmaaldrich.com |

| Hetero Diels-Alder | Lanthanide(III) Complexes | Dienes/Aldehydes | Forms chiral cyclic ethers | nih.govacs.org |

| Chiral Resolution | None | Racemic Amines | Forms separable diastereomeric salts | nih.govacs.orgchemicalbook.com |

Investigation of EINECS 282-761-0 in Material Science Applications

The unique structural features of (R)-BNDHP have prompted its investigation in the field of material science, particularly for the development of functional polymers and advanced materials. thieme-connect.comchemimpex.com

A significant application is its role as an organocatalyst in ring-opening polymerization (ROP). (R)-BNDHP has been demonstrated to facilitate the controlled homopolymerization and copolymerization of cyclic esters like ε-caprolactone. rsc.orgumich.edusigmaaldrich.comnih.gov This catalytic activity allows for the synthesis of polyesters with specific tacticities and molecular weights, which are crucial properties for biodegradable plastics and biomedical materials.

The integration of chiral phosphoric acid units, derived from structures like BNDHP, into more complex macromolecular architectures has also been explored. Research into chiral covalent organic frameworks (COFs) has shown that incorporating BINOL-phosphate entities can create robust, heterogeneous catalysts with well-defined chiral pores. While not specifically detailing BNDHP, this research highlights a promising strategy where the compound could serve as a building block for creating highly ordered, porous materials for enantioselective separations or catalysis.

| Application Area | Specific Role of (R)-BNDHP | Resulting Material/Product | Potential Benefit | Reference |

|---|---|---|---|---|

| Functional Polymers | Organocatalyst for Ring-Opening Polymerization | Polyesters (e.g., Polycaprolactone) | Control over polymer structure and properties | rsc.orgumich.edusigmaaldrich.com |

| Advanced Materials | Building block for chiral frameworks (potential) | Chiral Covalent Organic Frameworks (COFs) | Heterogeneous catalysis, enantioselective separations | thieme-connect.comchemimpex.com |

| Sensors | Chiral recognition element (potential) | Enantioselective sensors | Detection and quantification of chiral molecules | thieme-connect.comchemimpex.com |

Chemical Derivatization and Functionalization Strategies for Novel Compound Generation

The catalytic performance of (R)-BNDHP is highly dependent on its steric and electronic environment. Consequently, significant research has focused on the chemical derivatization of its core BINOL structure to generate novel catalysts with enhanced reactivity and selectivity. The most common strategy involves introducing bulky substituents at the 3,3'-positions of the binaphthyl rings.

This functionalization modulates the size and shape of the chiral pocket, which is crucial for effective stereoinduction. By synthetically modifying the BINOL backbone before phosphorylation, a wide array of derivative catalysts can be generated. For example, attaching large aryl or silyl groups to the 3,3'-positions can dramatically improve enantioselectivity in certain reactions by creating a more sterically demanding environment around the catalytic site.

Another derivatization strategy involves attaching photoactive moieties, such as thioxanthone, to the BINOL-phosphoric acid backbone. This creates chimeric photo-organocatalysts that merge the capabilities of chiral Brønsted acid catalysis with visible-light photocatalysis, opening pathways for novel enantioselective tandem reactions.

Interfacial Chemistry and Surface Interaction Studies Involving the Compound

While specific experimental studies on the interfacial chemistry of (R)-BNDHP are not widely documented, its molecular structure suggests a strong potential for controlled surface interactions. The compound possesses distinct functional regions that can govern its adsorption and self-assembly on various substrates.

Phosphate Head Group: The phosphoric acid moiety is a polar, hydrophilic head group capable of strong electrostatic interactions or hydrogen bonding with surfaces. It could anchor the molecule to metal oxide surfaces (like TiO₂, Al₂O₃) or other polar materials.

Binaphthyl Backbone: The large, aromatic binaphthyl system is hydrophobic and capable of engaging in π-π stacking interactions. This could promote adsorption on graphitic surfaces, such as graphene or carbon nanotubes, potentially leading to the formation of ordered chiral monolayers.

Such controlled surface functionalization is highly desirable for applications in heterogeneous catalysis, where immobilizing the catalyst on a solid support simplifies purification and catalyst recycling. Furthermore, creating chiral surfaces using molecules like (R)-BNDHP is a key goal in the development of enantioselective sensors and chromatographic materials for separating racemic mixtures.

Electrochemical Properties and Redox Behavior Investigations

The electrochemical behavior of (R)-BNDHP is an emerging area of interest, driven by the broader field of electrosynthesis. The binaphthyl core is a redox-active moiety that can, in principle, undergo oxidation or reduction. The precise redox potentials would be influenced by the phosphate group and any other substituents on the aromatic rings.

Recent research has demonstrated the successful use of chiral phosphoric acids as catalysts in electrochemical reactions. For instance, the catalytic enantioselective electrochemical oxidative rearrangement of indoles has been achieved using a chiral phosphoric acid catalyst. nih.govcityu.edu.hk In such systems, the catalyst facilitates the stereoselective step while the bulk oxidation is driven by an applied potential, offering a greener alternative to chemical oxidants.

Table of Mentioned Compounds

| EINECS Number | Common Name(s) |

| 282-761-0 | (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate; (R)-BNDHP |

| N/A | (R)-BINOL |

| N/A | ε-caprolactone |

| N/A | Rhodium |

| N/A | Palladium |

| N/A | Thioxanthone |

Environmental Distribution and Transformation Studies of Einecs 282 761 0

Environmental Pathways and Fate of the Compound in Aquatic and Terrestrial Systems7.2. Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidation Pathways7.3. Biotic Transformation and Biodegradation Processes in Diverse Environmental Matrices7.4. Development of Analytical Methodologies for Environmental Detection and Quantification of the Compound7.5. Environmental Transport and Bioavailability Studies: Chemical Perspectives

No data tables or detailed research findings can be generated as per the instructions.

Regulatory Frameworks and Policy Analysis Pertaining to Einecs 282 761 0

Academic Analysis of REACH Regulation Implications for the Compound

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation stands as the cornerstone of chemical management in the European Union. For a substance such as EINECS 282-761-0, its presence on the EINECS inventory designates it as a "phase-in" substance, meaning it was already on the market before REACH came into force. This status has significant implications for its regulatory obligations.

Under REACH, manufacturers and importers of substances in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). This registration involves submitting a technical dossier containing data on the substance's properties, uses, and safe handling. The level of detail required in the dossier is tonnage-dependent.

A comprehensive search of publicly available data, however, does not yield a specific registration dossier for [R-(R,S)]-(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium (1S)-2-oxobornane-10-sulphonate under REACH. This suggests several possibilities: the substance may be manufactured or imported in quantities below the one-tonne-per-year threshold, it may be used in applications that are exempt from REACH, or it may no longer be on the EU market. Without a registration, the detailed scientific data and risk assessments that are central to the REACH process are not publicly accessible for this compound.

Academic analyses of REACH often focus on the challenges and impacts of the regulation on chemical innovation, the costs of compliance for small and medium-sized enterprises (SMEs), and the effectiveness of the authorisation and restriction processes for substances of very high concern (SVHC). However, in the absence of specific regulatory data for this compound, a targeted academic analysis of its REACH implications is not feasible. The broader academic discourse on REACH would apply only in a general sense, highlighting the potential data requirements and market access conditions that would be relevant if the substance were subject to registration.

Research on Classification, Labelling, and Packaging (CLP) Regulation Compliance and Scientific Interpretation

The Classification, Labelling, and Packaging (CLP) Regulation aligns the EU system with the United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It requires companies to classify, label, and package their hazardous chemicals appropriately before placing them on the market.

For this compound, a review of the ECHA's public Classification and Labelling Inventory reveals no harmonised classification. This means that no mandatory classification has been agreed upon at the EU level. In such cases, the responsibility for self-classification falls to the manufacturers and importers. The C&L Inventory may contain self-classifications submitted by different companies, which can sometimes vary. However, for this specific compound, there is a notable lack of publicly notified classifications.

This absence of data in the C&L Inventory indicates that either the substance is not considered hazardous by those placing it on the market, it is supplied in quantities below the threshold that triggers notification obligations, or it is not currently being placed on the EU market.

Scientific interpretation of CLP compliance for a specific substance involves a thorough evaluation of all available toxicological and ecotoxicological data against the criteria set out in the CLP Regulation. This would include assessing its potential for physical hazards (e.g., flammability), health hazards (e.g., toxicity, carcinogenicity), and environmental hazards. Without access to such data for [R-(R,S)]-(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium (1S)-2-oxobornane-10-sulphonate, a scientific interpretation of its correct classification and labelling under CLP cannot be performed.

Comparison of International Chemical Regulatory Inventories and Their Impact on Research

Beyond the EU, numerous countries have established their own chemical inventories and regulatory frameworks. The inclusion of a substance on these inventories is often a prerequisite for its legal marketing and use in that jurisdiction. The status of this compound on major international inventories has a direct impact on its global trade and on the scope of international research collaboration.

A comparative overview of the inventory status of CAS 84415-23-6 is presented below:

| Inventory | Country/Region | Status |

| TSCA (Toxic Substances Control Act) | United States | Not listed |

| DSL (Domestic Substances List) | Canada | Not listed |

| AICS (Australian Inventory of Chemical Substances) | Australia | Not listed |

| ENCS (Existing and New Chemical Substances) | Japan | Not listed |

| KECI (Korean Existing Chemicals Inventory) | South Korea | Not listed |

| PICCS (Philippine Inventory of Chemicals and Chemical Substances) | Philippines | Not listed |

The absence of this compound from these major international inventories suggests that it has not been widely commercialized on a global scale. For researchers, this can present both challenges and opportunities. The lack of widespread use may mean that there is limited existing research on its properties and potential applications. Conversely, it could represent an opportunity for novel research and development in regions where it is not subject to existing regulatory restrictions, provided that all relevant national regulations for new chemical notification and assessment are followed.

Methodological Approaches to Regulatory Science and Chemical Policy Development

Regulatory science is an interdisciplinary field that develops and applies new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, including chemicals. The development of chemical policies, such as REACH and CLP, relies heavily on robust methodological approaches.

Key methodological approaches in this field include:

Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the properties of a chemical based on its molecular structure. QSARs can be used to fill data gaps for substances where experimental data is lacking, thereby reducing the need for animal testing.

Read-Across and Grouping: This approach involves assessing the hazards of a substance by comparing it to other structurally similar substances for which data is available. This is a cornerstone of REACH for reducing unnecessary testing.

In Vitro and In Silico Methods: These non-animal testing methods are increasingly being developed and validated for regulatory use. They include cell-based assays and computer modeling to predict toxicological endpoints.

The development of policies for substances like this compound, for which there is limited public data, would necessitate the application of these non-testing methods to make initial hazard and risk predictions.

Academic Studies on the Socio-Economic and Innovation Impacts of Chemical Regulations

The implementation of comprehensive chemical regulations like REACH has been the subject of numerous academic studies examining their socio-economic and innovation impacts. These studies often present a mixed picture.

Potential Negative Impacts:

Compliance Costs: The costs associated with data generation, registration dossier preparation, and regulatory fees can be substantial, particularly for SMEs.

Reduction in Chemical Portfolio: Some studies have suggested that companies may choose to discontinue the production of low-volume or low-profitability substances due to the high costs of registration.

Impact on Innovation: There is an ongoing debate about whether the regulatory burden of REACH stifles innovation by diverting resources from research and development to compliance activities.

Potential Positive Impacts:

Increased Knowledge and Safety: REACH has led to a significant increase in the available data on the hazards and risks of chemicals, leading to improved risk management measures and enhanced protection of human health and the environment.

Level Playing Field: The regulation creates a more harmonized market within the EU, with the same rules applying to all companies.

Incentives for Greener Chemistry: The authorisation and restriction processes under REACH can create a market incentive for the substitution of hazardous substances with safer alternatives.

As there is no specific regulatory activity documented for this compound, it is not possible to assess the direct socio-economic or innovation impacts related to this particular compound. However, the broader findings of these academic studies provide the context in which any future regulatory considerations for this substance would be evaluated.

Table of Compound Names

| Identifier | Name |

| EINECS | 282-761-0 |

| CAS | 84415-23-6 |

| IUPAC Name | [R-(R,S)]-(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium (1S)-2-oxobornane-10-sulphonate |

Future Research Directions and Emerging Trends for Einecs 282 761 0

Exploration of Unconventional Synthetic Strategies and Green Chemistry Principles

The traditional synthesis of UV-328 and other benzotriazole (B28993) UV absorbers often involves multi-step processes that may utilize hazardous solvents and reagents, generating significant chemical waste. Future research is increasingly focused on developing more environmentally benign synthetic routes, guided by the principles of green chemistry.

Key Research Areas:

Catalytic Processes: Investigating novel catalytic systems to improve reaction efficiency and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing their environmental impact.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs).

Renewable Feedstocks: Research into the use of renewable raw materials for the synthesis of UV absorbers to reduce reliance on petrochemical sources.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

| Green Chemistry Principle | Application in UV-328 Synthesis Research |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Utilizing renewable starting materials. |

Integration of Advanced Analytical Techniques for Real-time Monitoring and Characterization

The need for accurate and sensitive detection of UV-328 in various environmental matrices and consumer products is critical for monitoring its presence and ensuring compliance with regulations. Advanced analytical techniques are being developed for real-time monitoring and comprehensive characterization.

Emerging Analytical Methods:

Chromatography-Mass Spectrometry: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are being refined for higher sensitivity and specificity in detecting trace levels of UV-328. pops.int Pyrolysis-GC/MS (PY-GC/MS) is a promising method for the direct analysis of UV-328 in solid samples without extensive pretreatment. jeol.com

Spectroscopic Techniques: Advanced spectroscopic methods, including time-resolved and diffuse reflectance UV-Vis spectroscopy, are being explored for in-depth characterization of the photophysical properties of UV-328 and its alternatives. numberanalytics.com

Real-time Monitoring: The development of sensors and in-line analytical tools for the real-time monitoring of UV-328 concentrations in industrial processes and environmental systems is a key area of research. pops.int This can help in optimizing processes to minimize its release. pops.int

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and development of safer and more effective alternatives to UV-328. These computational approaches can predict the properties of novel compounds, reducing the need for extensive experimental testing.

Computational Approaches:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity and environmental fate of new chemical structures, enabling the design of safer UV absorbers. chemcopilot.com

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, such as high UV absorption and low toxicity, from scratch. chemcopilot.com

Property Prediction: Machine learning models can be trained to predict various physicochemical properties, including UV-Vis spectra, solubility, and biodegradability, aiding in the rapid screening of potential alternatives. chemcopilot.com

| AI/ML Application | Relevance to UV-328 Research |

| Predictive Modeling | Forecasting the efficacy and compatibility of alternative UV absorbers. chemcopilot.com |

| AI-Driven Discovery | Designing novel, non-toxic UV stabilizer molecules. chemcopilot.com |

| Reduced Experimental Screening | Rapidly shortlisting promising candidates and identifying potential hazards. chemcopilot.com |

Development of Sustainable Production and Utilization Strategies

The focus on sustainability extends beyond the synthesis of UV-328 to its entire life cycle, including its incorporation into products and end-of-life management.

Sustainable Strategies:

Circular Economy: Developing methods for the removal and recovery of UV-328 from plastic waste to enable the recycling of the polymer matrix. fead.be However, currently, no technology exists to effectively remove UV-328 from polymers in an environmentally friendly or cost-effective manner. fead.be

Biodegradable Polymers: Incorporating UV absorbers into biodegradable polymers that are designed to break down in the environment, reducing the long-term persistence of the additive.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impact of UV-328 and its alternatives from cradle to grave, informing the selection of the most sustainable options.

Opportunities for Interdisciplinary Collaboration in EINECS 282-761-0 Research

Addressing the challenges associated with UV-328 requires a collaborative effort from researchers across various disciplines.

Areas for Collaboration:

Chemistry and Toxicology: Chemists can synthesize novel UV absorbers, while toxicologists can assess their safety profiles to ensure they are not harmful to human health or the environment.

Materials Science and Environmental Science: Materials scientists can develop new polymer formulations that require less UV stabilization or are more amenable to recycling, while environmental scientists can monitor the fate and transport of these materials in the environment.

Computational Science and Policy Making: Computational scientists can develop predictive models to guide the design of safer chemicals, and this data can inform policymakers in developing effective regulations.

Industry and Academia: Collaboration between industrial partners and academic researchers can facilitate the translation of fundamental research into practical and commercially viable sustainable technologies.

The ongoing research and emerging trends in the study of this compound reflect a broader shift towards sustainability in the chemical industry. By embracing green chemistry principles, advanced analytical and computational tools, and interdisciplinary collaboration, the scientific community can develop safer and more sustainable solutions to protect materials from UV degradation.

Q & A

Basic Research Questions

Q. What analytical methods are essential for confirming the molecular identity and purity of Einecs 282-761-0 in synthetic workflows?

- Methodological Answer: Utilize orthogonal characterization techniques such as nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with elemental analysis and mass spectrometry to ensure reproducibility. Detailed experimental protocols should be documented with instrument parameters and calibration standards to enable replication .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer: Implement a factorial design to systematically test variables (pH: 2–12; temperature: 25–80°C). Use kinetic sampling intervals (e.g., 0, 24, 48 hours) with HPLC or UV-Vis spectroscopy for degradation monitoring. Include negative controls and triplicate trials to account for experimental variability. Statistical tools like ANOVA can identify significant degradation pathways .

Q. What literature review strategies ensure comprehensive coverage of this compound’s physicochemical properties while avoiding unreliable sources?

- Methodological Answer: Prioritize peer-reviewed journals indexed in Scopus or Web of Science. Use Boolean search terms (e.g., “this compound” AND “solubility”) across academic databases. Critically evaluate sources by checking methodology rigor, sample sizes, and replication status. Exclude non-peer-reviewed platforms like commercial websites .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

- Methodological Answer: Conduct a meta-analysis of published data to identify methodological divergences (e.g., calorimetry vs. computational models). Replicate key studies under standardized conditions, controlling for humidity and instrumentation calibration. Apply error propagation analysis to quantify uncertainty ranges and publish raw datasets for transparency .

Q. What advanced statistical approaches are appropriate for resolving multivariate reaction kinetics involving this compound in catalytic systems?

- Methodological Answer: Employ multivariate regression or machine learning algorithms (e.g., partial least squares regression) to deconvolute overlapping reaction pathways. Validate models using time-resolved spectroscopy data and cross-correlation matrices. Sensitivity analysis can identify rate-limiting steps .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s behavior in novel solvent systems?

- Methodological Answer: Combine density functional theory (DFT) calculations for solvation energy predictions with experimental solubility trials in ionic liquids or deep eutectic solvents. Validate computational models using radial distribution functions derived from X-ray diffraction or neutron scattering data .

Q. What strategies resolve conflicting reports on this compound’s catalytic activity in heterogeneous vs. homogeneous systems?

- Methodological Answer: Perform surface characterization (e.g., XPS, BET analysis) of heterogeneous catalysts to assess active site accessibility. Compare turnover frequencies (TOF) under identical conditions using in situ IR spectroscopy. Evaluate leaching effects via inductively coupled plasma mass spectrometry (ICP-MS) .

Methodological Considerations

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational input files in repositories like Zenodo or ChemRxiv. Include metadata such as instrument settings and environmental conditions .

- Replication Protocols : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic procedures, including exact molar ratios, purification steps, and characterization thresholds for new compounds .

- Ethical Reporting : Disclose limitations in sample purity or instrumental detection limits. Use standardized uncertainty notation (e.g., 95% confidence intervals) in all quantitative assertions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.